1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Muscarinic Activities
A study by Wadsworth et al. (1992) explored the synthesis of methyl or unsubstituted 1,2,3-triazoles and 1,2,4-triazoles with additional substitution by a 1-azabicyclo[2.2.2]octan-3-yl group. These compounds, including variants similar to the queried molecule, demonstrated potency as muscarinic ligands in radioligand binding assays. The research highlighted the relationship between electrostatic potential and the efficacy of these compounds (Wadsworth et al., 1992).
PI3 Kinase Inhibitor Metabolite Synthesis
Chen et al. (2010) described the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor. The structure of this metabolite, which includes a similar azabicyclo[3.2.1]octan-8-yl component, was crucial in understanding its biological activity and potential as a therapeutic agent (Chen et al., 2010).
Radioiodinated Derivatives for Radiopharmaceuticals
Research by Rzeszotarski et al. (1984) involved the synthesis of derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha- phenylacetate for potential use as radiopharmaceuticals. The study's focus on the synthesis process and preliminary distribution studies provides insights into the biomedical applications of such compounds (Rzeszotarski et al., 1984).
Antibacterial and Surface Activity
El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, which are structurally related to the queried compound. This research highlighted the antimicrobial activity of these compounds and their potential use as surface active agents (El-Sayed, 2006).
Catalysis and Organic Synthesis
A study by Saleem et al. (2014) explored the use of 1,2,3-triazole-based organochalcogen ligands in catalyst activation. This research is relevant for understanding how similar triazole derivatives can be applied in chemical synthesis and catalysis processes (Saleem et al., 2014).
HIV Entry Inhibitors
Supuran (2011) discussed the potential of sulfonamide derivatives, which incorporate azabicyclo[3.2.1]octane and phenyl-propyl scaffolds, as antagonists of the C-C chemokine receptor 5 (CCR5), relevant in HIV-1 cell entry. This study shows the potential therapeutic application of compounds similar to the queried molecule in treating viral infections (Supuran, 2011).
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)11-17(10-15)22-13-20-12-21-22/h2-3,7-8,12-13,15-17H,4-6,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWXEPVGNKPKHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.